2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,3)15-4-6-16(7-5-15)25-12-18(24)23-19-22-17(13-26-19)14-8-10-21-11-9-14/h4-11,13H,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPGEKAVOMYGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of 4-tert-butylphenoxy acetic acid: This can be achieved through the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Synthesis of pyridin-4-yl-1,3-thiazole: This involves the cyclization of appropriate precursors, such as 4-pyridinecarboxaldehyde and thiourea, under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-tert-butylphenoxy acetic acid with pyridin-4-yl-1,3-thiazole using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyridinyl group can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for electrophilic bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
Thiazole Core Modifications
- Pyridinyl vs. Aryl/Substituted Aryl Groups: The target compound’s pyridin-4-yl group (electron-deficient heteroaromatic ring) contrasts with compounds bearing phenyl (e.g., N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, 14 in ) or p-methoxyphenyl (e.g., 3 in ) substituents. Methoxyphenyl Analogues: Compound 4KK (), 2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide, replaces the tert-butylphenoxy group with a methoxyphenyl. The methoxy group provides moderate electron-donating effects, whereas the tert-butylphenoxy group increases steric hindrance and lipophilicity, likely altering binding pocket interactions .
Acetamide Side Chain Variations
- Phenoxy vs. Piperazinyl-Pyrimidine: The target’s 4-tert-butylphenoxy group differs from the piperazinyl-pyrimidine moiety in MAC (), N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide. The latter introduces a basic piperazine ring, enhancing solubility and enabling ionic interactions with targets, whereas the tert-butylphenoxy group prioritizes hydrophobic interactions .
Bulky Substituents
- tert-Butyl vs. Alkyl Chains : Compounds like N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide () feature linear alkyl chains, which are less sterically demanding than the branched tert-butyl group. The tert-butyl group may improve metabolic stability by shielding the acetamide linkage from enzymatic degradation .
Anticancer and Apoptotic Effects
- MAC () demonstrates pro-apoptotic effects via caspase-3 activation, while the tert-butylphenoxy group in the target compound may enhance cytotoxicity by promoting membrane penetration or inhibiting efflux pumps .
- Nrf2/ARE Pathway Activators: The compound CPN-9 (), which shares a thiazol-2-yl acetamide backbone, activates the Nrf2 pathway, suggesting structural motifs common to both compounds may influence oxidative stress responses. However, the tert-butylphenoxy group’s role in this context remains unexplored .
Enzyme Inhibition
- COX/LOX Inhibition: Compounds 6a and 6b (), featuring hydroxy-methoxyphenyl substituents, show cyclooxygenase/lipoxygenase inhibition. The target compound’s pyridinyl and tert-butylphenoxy groups may shift selectivity toward kinases or other enzymes .
Physicochemical Properties
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its diverse structure, incorporating phenoxy, pyridinyl, and thiazolyl groups, suggests a range of biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 365.46 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 365.46 g/mol |
| LogP | 5.1262 |
| Polar Surface Area | 56.854 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-tert-butylphenol and pyridine derivatives. The synthetic route includes:
- Formation of 4-tert-butylphenoxy acetic acid : Reacting 4-tert-butylphenol with chloroacetic acid under basic conditions.
- Synthesis of pyridin-4-yl-1,3-thiazole : Cyclization of precursors like 4-pyridinecarboxaldehyde and thiourea under acidic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or receptor functions, potentially inhibiting certain kinases or affecting gene expression pathways.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : There is ongoing investigation into its ability to inhibit tumor growth through modulation of cancer-related signaling pathways.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Study on Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of the compound, it was administered in vitro to macrophage cell lines. Results showed a significant reduction in pro-inflammatory cytokine production at concentrations above 10 µM.
Anticancer Efficacy
A recent investigation into the anticancer properties demonstrated that treatment with this compound led to a dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(4-tert-butylphenoxy)propanoic acid | Shares phenoxy and tert-butyl groups | Lacks thiazole and pyridinyl components |
| 2-(4-tert-butylphenoxy)pyridin-4-ylmethylamine | Similar pyridinyl and phenoxy groups | No thiazole ring |
| 2,4-Ditert-butylphenol | Contains tert-butylphenoxy group | Lacks pyridinyl and thiazole components |
Q & A
Basic: What synthetic protocols are recommended for preparing 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide with high purity?
Methodological Answer:
The synthesis involves multi-step reactions:
- Step 1: Coupling of 4-tert-butylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate intermediate.
- Step 2: Reaction of the intermediate with 4-(pyridin-4-yl)-1,3-thiazol-2-amine in anhydrous THF using a coupling agent (e.g., EDC/HOBt) at 0–5°C to minimize side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
Key Considerations: Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated DMSO-d₆ or CDCl₃. Key signals include:
- Pyridine protons (δ 8.5–8.7 ppm, doublet).
- Thiazole NH (δ 10.2–10.5 ppm, singlet).
- tert-Butyl group (δ 1.3 ppm, singlet) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <3 ppm error.
- IR Spectroscopy: Validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude impurities affecting activity.
- Dose-Response Analysis: Perform EC₅₀/IC₅₀ comparisons across studies using nonlinear regression models.
- Meta-Analysis: Pool data from independent studies (e.g., kinase inhibition profiles) to identify trends .
Advanced: What strategies optimize the structure-activity relationship (SAR) for enhancing target selectivity?
Methodological Answer:
- Substituent Variation: Modify the pyridine ring (e.g., fluorination at para-position) to enhance binding affinity, as fluorinated analogs show improved metabolic stability .
- Scaffold Hopping: Replace the thiazole core with oxazole or imidazole to assess selectivity shifts.
- Computational Modeling: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase X-ray structures) to predict binding modes. Validate with mutagenesis studies .
Basic: What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases).
- Cell Viability: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay with 72-hour exposure.
- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via stopped-flow NMR.
- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins in amide bonds.
- DFT Calculations: Simulate transition states (Gaussian 09) to identify rate-limiting steps, such as nucleophilic acyl substitution .
Basic: What purification methods ensure high yields without compromising purity?
Methodological Answer:
- Flash Chromatography: Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts.
- Recrystallization: Use mixed solvents (e.g., dichloromethane/hexane) to isolate crystalline product.
- HPLC Prep-Scale: Employ reverse-phase columns for final polishing (≥99% purity) .
Advanced: How can metabolic stability be improved in derivative design?
Methodological Answer:
- Block Metabolic Hotspots: Introduce deuterium at α-positions to the carbonyl group to slow CYP450-mediated oxidation.
- Prodrug Strategies: Mask the amide group as a tert-butyl carbamate, which hydrolyzes in vivo.
- LogP Optimization: Reduce lipophilicity (e.g., via polar substituents) to minimize off-target accumulation .
Basic: How is compound identity confirmed post-synthesis?
Methodological Answer:
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (≤0.4% error).
- 2D NMR: Use HSQC and HMBC to correlate pyridine and thiazole protons with adjacent carbons.
- Melting Point: Compare with literature values (±2°C tolerance) .
Advanced: What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein complexes (GROMACS) over 100 ns to assess stability.
- Pharmacophore Modeling: Define electrostatic/hydrophobic features (Schrödinger Phase) to guide analog design.
- ADMET Prediction: Use SwissADME to forecast bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
